molecular formula C21H19F3N4O2 B12922603 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine CAS No. 909675-91-8

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine

Cat. No.: B12922603
CAS No.: 909675-91-8
M. Wt: 416.4 g/mol
InChI Key: GICOQSBRYOGOGB-UHFFFAOYSA-N
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Description

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C21H19F3N4O2 and a molar mass of 416.3963696 g/mol This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and ketones.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions, often involving hydrazides and carboxylic acids.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

909675-91-8

Molecular Formula

C21H19F3N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

(2-methylphenyl)-[4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H19F3N4O2/c1-13-4-2-3-5-16(13)20(29)28-10-8-14(9-11-28)19-26-18(27-30-19)15-6-7-17(25-12-15)21(22,23)24/h2-7,12,14H,8-11H2,1H3

InChI Key

GICOQSBRYOGOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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